4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide
Overview
Description
4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide is a complex organic compound that features a benzamide core with a 4-chloro substituent and a 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with 2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethylamine under controlled conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4,6,7-trimethylquinazolin-2-yl)guanidine: Shares the quinazoline core but differs in functional groups.
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar benzamide structure with different substituents.
Uniqueness
4-chloro-N-{2-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-[2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-12-10-17-14(3)23-20(24-18(17)11-13(12)2)26-9-8-22-19(25)15-4-6-16(21)7-5-15/h4-7,10-11H,8-9H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNAIHPQRUCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCNC(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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